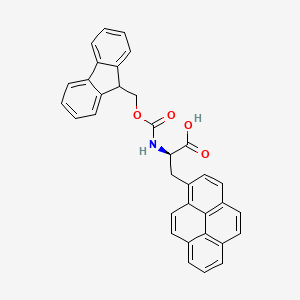

Fmoc-D-Ala(1-Pyn)-OH

Descripción general

Descripción

Fmoc-D-Ala(1-Pyn)-OH is a synthetic compound used primarily in peptide synthesis. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to D-alanine, which is further modified with a 1-pyrenyl (1-Pyn) group. This compound is valuable in the field of organic chemistry, particularly in the synthesis of peptides and proteins, due to its stability and ease of removal under mild conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Ala(1-Pyn)-OH typically involves the following steps:

Protection of D-Alanine: The D-alanine is first protected with the Fmoc group using Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

Introduction of 1-Pyrenyl Group: The protected D-alanine is then reacted with a pyrenyl derivative, such as 1-pyrenylmethyl bromide, under basic conditions to introduce the 1-pyrenyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of D-alanine are protected with Fmoc chloride.

Scale-Up Reactions: The protected D-alanine is then reacted with 1-pyrenylmethyl bromide in large reactors.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the pyrenyl group, leading to the formation of oxidized derivatives.

Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of the Fmoc group.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the D-alanine residue.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride can be employed.

Substitution: Piperidine or other secondary amines are commonly used to remove the Fmoc group.

Major Products:

Oxidation Products: Oxidized pyrenyl derivatives.

Reduction Products: Reduced forms of the compound.

Substitution Products: Deprotected D-alanine derivatives.

Chemistry:

Peptide Synthesis: this compound is widely used in solid-phase peptide synthesis due to its stability and ease of removal.

Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

Biology:

Protein Engineering: It is used in the synthesis of modified peptides and proteins for research in protein engineering and structural biology.

Medicine:

Drug Development: The compound is utilized in the development of peptide-based drugs and therapeutic agents.

Industry:

Material Science: this compound is used in the synthesis of materials with specific properties, such as fluorescence.

Mecanismo De Acción

The mechanism of action of Fmoc-D-Ala(1-Pyn)-OH primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of D-alanine during the synthesis process, preventing unwanted reactions. The 1-pyrenyl group can impart specific properties, such as fluorescence, to the final peptide or protein product.

Molecular Targets and Pathways:

Peptide Synthesis Pathways: The compound is involved in the pathways of peptide bond formation and subsequent deprotection steps.

Fluorescence Pathways: The pyrenyl group can interact with light, leading to fluorescence, which is useful in various analytical techniques.

Comparación Con Compuestos Similares

Fmoc-D-Ala-OH: Lacks the pyrenyl group, making it less useful for applications requiring fluorescence.

Boc-D-Ala(1-Pyn)-OH: Uses a different protecting group (tert-butyloxycarbonyl) which has different stability and removal conditions.

Fmoc-L-Ala(1-Pyn)-OH: Contains the L-isomer of alanine, which may have different properties and applications.

Uniqueness:

Fluorescence: The presence of the 1-pyrenyl group imparts unique fluorescent properties to Fmoc-D-Ala(1-Pyn)-OH, making it valuable in analytical and research applications.

Stability: The Fmoc group provides stability during synthesis and can be removed under mild conditions, making it preferable for sensitive peptide synthesis.

Actividad Biológica

Fmoc-D-Ala(1-Pyn)-OH is a synthetic compound primarily utilized in peptide synthesis, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to D-alanine, along with a 1-pyrenyl (1-Pyn) modification. This compound is notable for its stability and ease of deprotection under mild conditions, making it advantageous for various applications in organic chemistry and biochemistry.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₇NO₄

- Molecular Weight : 313.34 g/mol

- Melting Point : 147-153 °C

- SMILES Notation : CC@HC(O)=O

The Fmoc group serves as a protective mechanism for the amino group during peptide synthesis, while the pyrenyl group can enhance fluorescence properties, which are beneficial for tracking and analyzing biochemical reactions.

The biological activity of this compound primarily revolves around its role as a building block in peptide synthesis. The mechanism involves:

- Peptide Bond Formation : The compound participates in the formation of peptide bonds, which are crucial for constructing peptides and proteins.

- Deprotection : The Fmoc group can be removed under basic conditions (e.g., using piperidine), allowing further functionalization of the resulting amino acid.

- Fluorescence : The 1-pyrenyl group contributes unique fluorescent properties that can be exploited in various analytical techniques, including fluorescence spectroscopy.

Comparative Analysis with Related Compounds

| Compound | Characteristics | Applications |

|---|---|---|

| Fmoc-D-Ala-OH | Lacks the pyrenyl group; less useful for fluorescence applications | General peptide synthesis |

| Boc-D-Ala(1-Pyn)-OH | Uses a different protecting group; varies in stability | Alternative peptide synthesis |

| Fmoc-L-Ala(1-Pyn)-OH | Contains L-isomer; may exhibit different biological properties | Research on chirality effects |

Peptide Synthesis Applications

Research has demonstrated the utility of this compound in synthesizing bioactive peptides. For instance, studies have shown that incorporating this compound into peptide sequences can enhance stability and bioavailability due to the protective Fmoc group and the fluorescent properties of the pyrenyl moiety.

Fluorescence Studies

In a study examining various fluorescent probes, this compound was highlighted for its effective light absorption and emission characteristics. These properties make it suitable for use in cellular imaging and tracking biological processes in real-time.

Target Selectivity and Potency

Recent assessments have evaluated the selectivity and potency of compounds related to this compound against specific protein targets. While detailed data on this specific compound's selectivity is limited, related studies indicate that compounds with similar structures can exhibit varying degrees of target inhibition, which is crucial for drug development.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-D-Ala(1-Pyn)-OH is primarily employed as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group of D-alanine, facilitating selective modifications without interfering with other functional groups. This property is crucial for synthesizing complex peptides and proteins.

Table 1: Comparison of this compound with Other Amino Acid Derivatives

| Compound | Protecting Group | Pyrenyl Group | Application in SPPS |

|---|---|---|---|

| This compound | Fmoc | Yes | High |

| Fmoc-D-Ala-OH | Fmoc | No | Moderate |

| Boc-D-Ala(1-Pyn)-OH | Boc | Yes | Low |

Drug Development

In pharmaceutical research, this compound is utilized to create peptide-based drugs. Its stability enhances the bioavailability of therapeutic agents, which is critical for effective treatment outcomes. The incorporation of the pyrenyl group allows for fluorescence-based tracking in biological systems.

Case Study: Peptide Therapeutics

A study demonstrated that peptides synthesized using this compound exhibited improved stability and efficacy in targeting specific receptors involved in disease pathways, showcasing its potential in drug design .

Biotechnology

This compound plays a significant role in the production of recombinant proteins. It aids in developing biologics that are essential for treating various diseases. The ability to modify peptides with fluorescent tags enhances the visualization and tracking of protein interactions in cellular environments.

Analytical Chemistry

This compound is valuable in chromatographic techniques for separating and analyzing amino acids and peptides. Its unique fluorescence properties facilitate the detection and quantification of compounds during quality control processes.

Table 2: Analytical Applications

| Technique | Application |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation of peptides |

| Mass Spectrometry | Identification and characterization |

| Fluorescence Spectroscopy | Quantitative analysis |

Material Science

The compound is explored for developing new materials, particularly hydrogels and polymers used in drug delivery systems. The pyrenyl group contributes to the material's optical properties, making it suitable for applications requiring light interaction.

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyren-1-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H25NO4/c36-33(37)30(18-23-15-14-22-13-12-20-6-5-7-21-16-17-24(23)32(22)31(20)21)35-34(38)39-19-29-27-10-3-1-8-25(27)26-9-2-4-11-28(26)29/h1-17,29-30H,18-19H2,(H,35,38)(H,36,37)/t30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZMJSJQWMANBG-SSEXGKCCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.